The discovery of Lynronne-3 emerged from advanced functional metagenomic screening of the bovine rumen microbiome, a complex ecosystem hosting bacteria, archaea, protozoa, fungi, and viruses. Researchers constructed a fosmid library comprising 8,448 clones from plant-adhered rumen microbial communities to access uncultured genetic diversity [2]. This approach bypassed culturability limitations by extracting high-molecular-weight genomic DNA directly from rumen samples, followed by cloning into fosmid vectors—engineered systems derived from E. coli F-plasmids that maintain foreign DNA inserts of ~40 kb with high stability [3] [10]. Crucially, agar-based functional screening involved transferring fosmid clones onto pathogen lawns (including Staphylococcus aureus and Escherichia coli K12) and identifying antimicrobial activity through zones of growth inhibition. Among 255 fosmids exhibiting antimicrobial activity, 24 were sequenced, leading to the identification of 181 putative antimicrobial peptides (AMPs) [2].
Table 1: Key Steps in Functional Metagenomic Screening for Lynronne-3
Step | Description | Outcome |
---|---|---|
DNA Source | Plant-attached rumen microbiome | High-molecular-weight genomic DNA |
Library Construction | Fosmid vectors (pCC2FOS system); 8,448 clones | Insert size: ~40 kb; high stability |
Functional Screening | Agar-based pathogen lawn assay (MSSA, E. coli K12, Salmonella Typhimurium) | 255/8,448 clones with antimicrobial activity |
Sequencing & Selection | GS FLX sequencing of 24 active clones; SPOT synthesis of 135 AMPs ≤25 amino acids | 25 active AMPs identified, including Lynronne-3 |
Bioinformatic analysis of sequenced fosmid inserts was pivotal in identifying Lynronne-3. Open reading frames (ORFs) from antimicrobial-positive clones (e.g., fosmid SABPL12(2)A3) were analyzed using AMP prediction algorithms that prioritize cationic charge, hydrophobicity, and secondary structure [2] [4]. Lynronne-3 (20 AA: NRFTARFRRTPWRLCLQFRQ-NH₂) was computationally characterized as an α-helical peptide with a net charge of +6 and a hydrophobicity ratio ≥40%. Structural modeling via PEP-FOLD confirmed an amphipathic α-helix conformation, a hallmark of membrane-targeting AMPs [2]. Fosmid sequences were deposited in GenBank (KY628804), and homology searches suggested the peptide originated from an uncultured bacterium (GenBank Contig: KC246861.1) [2] [4]. The fosmid system enabled high-fidelity recovery of AMP genes due to:
Table 2: Bioinformatic Features of Lynronne-3
Property | Value | Significance |
---|---|---|
Amino Acid Sequence | NRFTARFRRTPWRLCLQFRQ-NH₂ | C-terminal amidation enhances stability |
Length | 20 residues | Optimal for membrane penetration |
Net Charge | +6 | Promotes electrostatic binding to anionic bacterial membranes |
Hydrophobicity | ≥40% | Facilitates lipid bilayer integration |
Predicted Structure | Amphipathic α-helix | Disrupts membrane integrity via pore formation |
GenBank Accession | KY628804 (ORF) | Fosmid clone SABPL12(2)A3 |
Lynronne-3 evolved under intense interspecies competition within the rumen, a nutrient-rich but spatially constrained environment. Microbial residents engage in chemical warfare to dominate ecological niches, driving diversification of AMPs like Lynronne-3. Key evolutionary pressures include:
Table 3: Lynronne-3 Compared to Other Rumen-Derived AMPs
Peptide | Origin | Net Charge | MIC vs. MRSA (µg/mL) | Membrane Interaction |
---|---|---|---|---|
Lynronne-3 | Uncultured bacterium | +6 | 32–128 | Permeabilization via α-helix insertion |
Lynronne-1 | Prevotella ruminicola 23 | +6 | 8–32 | Rapid membrane lysis (≤10 min) |
Lynronne-2 | Uncultured bacterium | +5 | 32–256 | Weak permeabilization; intracellular targets? |
P15s | Rumen metagenome | +4 | 32–512 | Moderate permeabilization |
Lubelisin | Rumen eukaryotome (protist) | +3 | 8–64 | Cytoplasmic membrane damage |
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